2-Imino-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol
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Overview
Description
2-Imino-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable diketone or keto acid. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial processes to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Imino-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxalines.
Scientific Research Applications
2-Imino-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Imino-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar structure but lacking the imino and oxo groups.
2,3-Dimethylquinoxaline: A derivative with methyl groups at positions 2 and 3.
6-Nitroquinoxaline: A nitro-substituted quinoxaline with different biological activities.
Uniqueness
2-Imino-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its imino and oxo groups can participate in various interactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
6479-26-1 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1,4-dioxidoquinoxaline-1,4-diium-2-amine |
InChI |
InChI=1S/C8H7N3O2/c9-8-5-10(12)6-3-1-2-4-7(6)11(8)13/h1-5H,9H2 |
InChI Key |
WQXRHHGJEKOOOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])N)[O-] |
Origin of Product |
United States |
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